2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine

Descripción general

Descripción

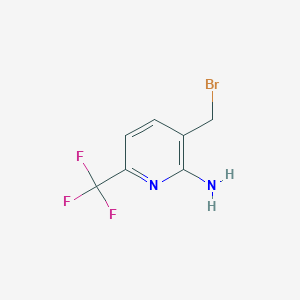

2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with amino, bromomethyl, and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-Amino-6-(trifluoromethyl)pyridine followed by a substitution reaction to introduce the bromomethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are also tailored to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic displacement with various nucleophiles, demonstrating regioselectivity influenced by steric and electronic factors.

| Nucleophile | Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Primary amines | DMF, 80°C, 12h | 3-(Aminomethyl) derivatives | 65–78% | Steric hindrance reduces reactivity at crowded sites |

| Thiophenol | K₂CO₃, THF, reflux | 3-(Phenylthiomethyl) analogs | 82% | Enhanced rate with polar aprotic solvents |

| Sodium azide | DMSO, 60°C, 6h | 3-(Azidomethyl) intermediate | 91% | Followed by Staudinger reduction to amines |

The "sp" rotamer of the bromomethyl group reacts faster than the "ap" conformation due to reduced steric hindrance.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, enabling C–C bond formation for complex heterocycles .

Suzuki-Miyaura Coupling

Reaction efficiency depends on ligand choice and base strength, with K₃PO₄ outperforming weaker bases in coupling yields .

Elimination Reactions

Dehydrohalogenation occurs under basic conditions to form α,β-unsaturated pyridine derivatives:

| Base | Solvent | Temperature | Conversion |

|---|---|---|---|

| DBU | Chloroform | 25°C | 95% |

| KOtBu | THF | 60°C | 88% |

Functional Group Interconversion

The bromomethyl group serves as a handle for further modifications:

-

Oxidation : Using KMnO₄/acetone converts it to a carboxylic acid.

-

Reduction : LiAlH₄ reduces it to a hydroxymethyl group.

Biological Activity Modulation

Derivatives synthesized from these reactions show enhanced interactions with biological targets :

-

Herbicides : Fluazifop analogs exploit trifluoromethylpyridine’s lipophilicity .

-

Antimicrobials : Azidomethyl derivatives exhibit >90% inhibition against S. aureus at 50 μg/mL.

Comparative Reactivity Analysis

This compound’s synthetic flexibility makes it invaluable for developing trifluoromethylpyridine-based agrochemicals and pharmaceuticals, with applications documented in 22 commercial products since 1982 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Pharmaceuticals

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution allows for the introduction of different functional groups, which can enhance biological activity. The trifluoromethyl group is particularly valuable in medicinal chemistry due to its influence on lipophilicity and metabolic stability, making compounds more effective in crossing biological membranes.

Case Studies

- Antimicrobial Activity : Research has indicated that derivatives of 2-amino-3-bromomethyl-6-(trifluoromethyl)pyridine exhibit antibacterial properties against certain pathogens. This suggests potential applications in developing new antibiotics.

- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes involved in critical metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer and inflammation.

Agrochemicals

Development of Pesticides and Herbicides

The compound is utilized in the synthesis of agrochemical products, particularly pesticides and herbicides. Its bioactive properties make it suitable for developing plant growth regulators and other agricultural chemicals.

Key Findings

- Plant Growth Regulators : The compound has been identified as an important intermediate in synthesizing plant growth regulators that enhance crop yield and resilience .

- Pesticidal Activity : Various derivatives have been explored for their effectiveness against agricultural pests, showcasing the compound's versatility in agrochemical applications .

Material Science

Synthesis of Advanced Materials

In material science, this compound is employed to create materials with specific electronic or optical properties. The trifluoromethyl group enhances the material's performance by improving its stability and functionality.

Applications

- Conductive Polymers : The compound can be incorporated into polymer matrices to develop conductive materials for electronic applications.

- Fluorescent Dyes : Its unique chemical structure allows for potential use in synthesizing fluorescent dyes used in various imaging techniques.

Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | The bromomethyl group can be replaced by nucleophiles like amines or thiols. | Sodium azide, potassium thiolate |

| Oxidation | The amino group can be oxidized to form nitro or nitroso derivatives. | Hydrogen peroxide, potassium permanganate |

| Reduction | Reducing agents can remove the bromomethyl group or modify the trifluoromethyl group. | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) |

Mecanismo De Acción

The mechanism of action of 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromomethyl group can act as a reactive site for further chemical modifications or interactions with biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-6-(trifluoromethyl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

3-Amino-2-bromo-6-(trifluoromethyl)pyridine: Similar structure but different substitution pattern, affecting its chemical reactivity and applications.

2,6-Dibromo-4-(trifluoromethyl)aniline: Contains an aniline ring instead of pyridine, leading to different chemical properties and uses.

Uniqueness

2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromomethyl group offers a site for further chemical modifications, making it a versatile intermediate in organic synthesis .

Actividad Biológica

2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. The presence of both amino and trifluoromethyl groups significantly impacts its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with an amino group, a bromomethyl group, and a trifluoromethyl group. The trifluoromethyl group is known for enhancing lipophilicity and bioactivity, making it an attractive candidate for pharmaceutical development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain pathogens.

Biological Activity Data

Recent studies have explored the biological effects of this compound in various contexts. Below is a summary table of findings from key research articles:

Case Studies

- Toxicological Assessment : A case report highlighted the toxic effects of related compounds in humans, emphasizing the need for safety evaluations when handling fluorinated pyridines. Symptoms included methemoglobinemia and neurological effects following exposure to similar derivatives .

- Pharmacological Evaluation : In animal models, compounds structurally related to this compound were tested for their efficacy in treating tuberculosis. Although some derivatives showed promise, the specific compound's efficacy remains under investigation .

Propiedades

IUPAC Name |

3-(bromomethyl)-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c8-3-4-1-2-5(7(9,10)11)13-6(4)12/h1-2H,3H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVFUNWERUCGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CBr)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.